Skepinone-L

kinase selectivity off-target profiling p38 MAPK

Researchers dependent on BIRB 796 or SB203580 risk confounding from off-target JNK, LCK, and GSK-3β inhibition. Skepinone-L provides unambiguous p38α/β target attribution: • 2 of 402 kinases inhibited at 1 µM-zero JNK/ERK pathway activity • p38α IC₅₀ 5 nM; cellular IC₅₀ 25 nM; oral PK validated at 3 mg/kg in mice • Reduces TNF-α, IL-1β, IL-10 with IC₅₀ 30-50 nM; 77% TNF-α suppression in LPS model Supplied with ≥98% purity and rigorous batch QC. Ideal for target deconvolution, inflammatory disease research, and as a benchmark standard in novel p38 inhibitor development.

Molecular Formula C24H21F2NO4
Molecular Weight 425.4 g/mol
CAS No. 1221485-83-1
Cat. No. B610863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkepinone-L
CAS1221485-83-1
SynonymsSkepinone-L,
Molecular FormulaC24H21F2NO4
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O
InChIInChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1
InChIKeyHXMGCTFLLWPVFM-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Skepinone-L p38α/β MAPK Inhibitor


Skepinone-L (CBS3830) is a dibenzosuberone-based, ATP-competitive small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, specifically the p38α (MAPK14) and p38β isoforms . In enzyme activity assays, it inhibits p38α with an IC₅₀ of 5 nM and p38β with 97% inhibition at 1 µM . Its rigid molecular architecture was intentionally designed to exploit the small gatekeeper residue Thr¹⁰⁶ in human p38α/β, enabling selective access to hydrophobic region I .

p38α/β MAPK pathway inhibition study fit
Kinase selectivity research workflow
Cellular signaling assay context

Skepinone-L Selectivity Versus Standard p38 Inhibitors


p38 MAPK inhibitors display striking heterogeneity in kinome selectivity profiles, cellular pathway interference patterns, and in vivo pharmacokinetic behavior . Commonly used p38 inhibitors such as BIRB 796 (doramapimod) and SB203580 exhibit measurable off-target activity on JNK isoforms and other non-p38 kinases [1]. Substituting one p38 inhibitor for another without rigorous selectivity and pathway-specific validation introduces confounding variables that can compromise experimental reproducibility and lead to false conclusions regarding p38α/β-specific biology. The evidence below demonstrates that Skepinone-L offers a uniquely narrow and well-characterized selectivity signature compared to its closest analogs.

p38 inhibitor kinome selectivity profiles may differ; BIRB 796 shows measurable JNK cross-reactivity.
Substituting without selectivity profiling may introduce confounding off-target kinase effects and compromise p38α/β-specific phenotype attribution.
SB203580 engages multiple high-affinity off-targets beyond p38, complicating interpretation of cellular pathway data.

Skepinone-L Differentiation Evidence


Kinome Selectivity vs. BIRB 796 and SB203580

Skepinone-L demonstrates exceptionally narrow kinome selectivity. In binding studies across a panel of 402 kinases at 1 µM, Skepinone-L showed selective affinity only for p38α (Kd = 1.5 nM) and p38β, with no notable activity detected against the remaining 400 kinase constructs including p38δ, p38γ, Erk1/2/3/4/5/8, JNK1/2/3, and MEK1/2/3/4/6 . In contrast, the commonly used p38 inhibitor SB203580 exhibits IC₅₀ values of 50 nM for p38α and 500 nM for p38β, with only 100–500-fold selectivity over LCK, GSK-3β, and PKBα . Proteomic analyses further indicate that SB203580 engages multiple high-affinity off-targets beyond its nominal p38 profile, implying a more complex cellular mode of action than previously assumed [1].

Kinome Selectivity
Head-to-head
Skepinone-L: activity on ≤2/402 kinases at 1 µM SB203580: 100–500× selectivity over LCK/GSK-3β/PKBα
Supports narrow kinome selectivity for p38α/β phenotype attribution
Binding panel vs. enzyme activity assays; methods differ
kinase selectivity off-target profiling p38 MAPK

JNK and ERK Pathway Fidelity vs. BIRB 796

Skepinone-L maintains strict pathway fidelity by avoiding inhibition of JNK and ERK signaling cascades. In THP-1 cells stimulated with TNF-α, Skepinone-L does not inhibit JNK-mediated c-Jun Ser63 phosphorylation, nor does it affect ERK-dependent CREB Ser133 phosphorylation upon PMA stimulation . In direct contrast, BIRB 796 at 2 µM inhibits JNK-mediated c-Jun Ser63 phosphorylation under identical experimental conditions . This difference is critical: BIRB 796 is a pan-p38 inhibitor (IC₅₀ values of 38, 65, 200, and 520 nM for p38α/β/γ/δ) that retains measurable JNK cross-reactivity , whereas Skepinone-L demonstrates no detectable JNK or ERK pathway interference at comparable concentrations .

JNK/ERK Pathway Fidelity
Head-to-head
No c-Jun or CREB phosphorylation inhibition detected BIRB 796 inhibits JNK-mediated c-Jun phosphorylation
May reduce confounding JNK/ERK pathway crosstalk in signaling studies
THP-1 cells, TNF-α/PMA stimulation
MAPK pathway JNK ERK selectivity

In Vivo Target Engagement

Skepinone-L demonstrates robust pharmacodynamic target engagement in vivo following oral administration. In D-galactosamine-sensitized mice, oral dosing of Skepinone-L at 3 mg/kg administered 1 hour prior to a 90-minute LPS challenge reduced plasma TNF-α production by 77%, with achieved plasma inhibitor concentration of 240 nM . This plasma exposure level exceeds the compound's human whole-blood IC₅₀ value by approximately six-fold [1]. As a class-level reference, the well-characterized p38 inhibitor SB203580 requires higher concentrations for cellular activity (IC₅₀ of 0.3–0.5 µM in p38α assays) and lacks comparable publicly available in vivo TNF-α suppression data at similarly low oral doses .

In Vivo Target Engagement
Cross-study comparable
77% TNF-α reduction at 3 mg/kg p.o. Plasma concentration 240 nM (~6× whole-blood IC₅₀)
Supports oral target engagement evaluation in LPS challenge model
Cross-study comparison; confirm PK in own model
in vivo pharmacology TNF-α biomarker oral administration

Cross-Species Pharmacokinetics

Skepinone-L exhibits favorable pharmacokinetic properties characterized across multiple preclinical species in a comprehensive LC-MS/MS study [1]. The investigation demonstrates that Skepinone-L possesses very favorable in vivo pharmacokinetic parameters across species, with metabolic degradation occurring primarily via glucuronidation in human microsomes [1]. Importantly, Skepinone-L is minimally affected by oxidative metabolic conversion, which contrasts with the susceptibility of many kinase inhibitors to CYP450-mediated degradation that limits exposure [2]. This favorable metabolic stability supports consistent plasma exposure across experimental models. As a class-level reference, BIRB 796 exhibits known selectivity liabilities (330-fold selectivity for p38α over JNK2 with residual weak inhibition of c-RAF, Fyn, and Lck) and has not been reported with equivalent cross-species PK validation in the public domain .

Cross-Species Pharmacokinetics
Class-level inference
Primarily glucuronidation; minimal oxidative metabolism Favorable cross-species PK properties reported
Supports cross-species PK consistency for in vivo study design
LC-MS/MS study; confirm in target species
pharmacokinetics ADME oral bioavailability metabolism

Cellular Potency & Cytokine Modulation

Skepinone-L exhibits potent cellular activity against p38 MAPK-dependent readouts. It inhibits HSP27 Ser82 phosphorylation downstream of p38 activation with a cellular IC₅₀ of approximately 25 nM in HeLa cells following anisomycin stimulation . In THP-1 cells stimulated with TNF-α, the IC₅₀ for HSP27 phosphorylation inhibition is 80 nM . Furthermore, Skepinone-L reduces concentrations of TNF-α, IL-1β, and IL-10—cytokines regulated by p38 MAPK—with IC₅₀ values ranging from 30 to 50 nM . In contrast, the widely used p38 inhibitor SB203580 exhibits an IC₅₀ of approximately 1.0 µM for inhibiting IL-1β-induced p38 MAPK activity in primary human chondrocytes , representing a ~20–40-fold higher concentration requirement for cellular activity compared to Skepinone-L's cytokine modulation IC₅₀ values.

Cellular Potency
Cross-study comparable
Cellular IC₅₀ 25–80 nM (HSP27); cytokine IC₅₀ 30–50 nM SB203580 ~1.0 µM for p38 activity in chondrocytes
Supports cellular pathway inhibition at lower concentrations
Assay conditions differ; verify in own cell model
cellular assay HSP27 cytokine TNF-α

In Vivo Arthritis Efficacy

Skepinone-L has been independently validated for therapeutic efficacy in the K/BxN serum transfer model of rheumatoid arthritis, a well-established experimental system for evaluating anti-inflammatory interventions [1]. In this model, treatment with Skepinone-L resulted in significantly reduced ankle thickness compared to sham-treated control mice on day 5 after autoantibody transfer [1]. This study directly compared Skepinone-L with the dual p38/JNK3 inhibitor LN 950 and BIRB 796, establishing Skepinone-L as a benchmark for highly selective p38α/β inhibition in an inflammatory disease context [1]. While many p38 inhibitors show in vitro activity, independent validation in disease-relevant animal models is a critical discriminator for compound selection in translational research programs.

In Vivo Arthritis Model
Head-to-head
Significantly reduced ankle thickness vs. sham control on day 5 Compared to LN 950 and BIRB 796
Reported disease-model endpoint context
K/BxN serum transfer arthritis model
rheumatoid arthritis in vivo efficacy autoimmunity K/BxN model

Skepinone-L Application Scenarios


p38α/β-Specific Target Validation

Skepinone-L is the compound of choice when experimental objectives demand clean attribution of a biological phenotype specifically to p38α/β signaling. With activity on only 2 of 402 kinases tested at 1 µM and no detectable JNK or ERK pathway interference , it provides a selectivity profile superior to BIRB 796 (which inhibits JNK at 2 µM) and SB203580 (which exhibits off-target activity on LCK, GSK-3β, and PKBα) . This narrow kinome footprint minimizes the risk that observed effects derive from unintended kinase inhibition, enabling more confident target deconvolution and mechanism-of-action studies.

Oral Bioavailability & Predictable PK

Skepinone-L is well-suited for in vivo studies requiring oral administration with defined pharmacokinetic parameters. It achieves plasma concentrations of 240 nM following 3 mg/kg oral dosing in mice—a level ~6-fold above the human whole-blood IC₅₀ —and reduces plasma TNF-α by 77% in an LPS challenge model . Comprehensive cross-species PK characterization demonstrates favorable properties across preclinical species, with metabolic degradation proceeding primarily via glucuronidation rather than oxidative pathways [1]. This reduces the uncertainty inherent in dose selection and enables more predictable translation from in vitro potency to in vivo exposure.

Inflammatory Disease & Cytokine Modulation

Skepinone-L is validated for use in inflammatory disease research, with demonstrated efficacy in the K/BxN serum transfer arthritis model . It reduces concentrations of key pro-inflammatory cytokines TNF-α, IL-1β, and IL-10 with IC₅₀ values of 30–50 nM in cellular assays [1]. This combination of in vivo efficacy validation and well-characterized cellular cytokine modulation makes Skepinone-L a reliable tool for studying p38 MAPK's role in inflammation, autoimmunity, and stress-responsive signaling pathways where cytokine readouts serve as primary endpoints.

Novel p38 Inhibitor Benchmark

Skepinone-L serves as an optimal reference compound or benchmark standard in the development and characterization of novel p38 MAPK inhibitors. Its extensive selectivity profiling across 402+ kinases , validated pathway fidelity , and documented in vivo efficacy in multiple models [2] establish it as a well-characterized comparator. When evaluating new chemical entities targeting p38α/β, Skepinone-L provides a consistent, thoroughly documented benchmark against which selectivity, cellular potency, and in vivo performance can be quantitatively compared.

Application
Selection Property
Validation Focus
p38α/β pathway target engagement studies
Narrow kinome selectivity profile
Off-target kinase activity assessment
Oral PK/PD modeling and in vivo exposure studies
Oral bioavailability and glucuronidation-mediated metabolism
Plasma exposure and metabolic pathway review
Inflammatory disease model research
Cytokine modulation in cellular and in vivo models
Cytokine and ankle thickness endpoint context
p38 inhibitor comparator and benchmarking studies
Extensive kinome and pathway selectivity documentation
Benchmark selectivity and in vivo model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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